4-(Phenylcarbamoyl)phenyl acetate
Description
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-7-12(8-10-14)15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRAHTJIZIRXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylcarbamoyl)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamoyl groups undergo hydrolysis under specific conditions:
Ester Hydrolysis
The acetyloxy group undergoes base-catalyzed saponification or acid-catalyzed hydrolysis:
Conditions :
Carbamoyl Hydrolysis
The carbamoyl group resists hydrolysis under mild conditions but reacts under strong acidic/basic environments:
Conditions :
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
Aromatic Electrophilic Substitution
The phenyl rings undergo nitration or halogenation. The carbamoyl group directs substitution to the meta position:
Example :
Conditions :
Nucleophilic Acyl Substitution
The carbamoyl nitrogen participates in reactions with electrophiles:
Example :
Conditions :
Oxidation
The phenyl rings oxidize to quinones under strong conditions:
Reagents : KMnO₄ (acidic) or CrO₃ .
Products : Quinone derivatives (e.g., 1,4-benzoquinone analogs).
Reduction
The carbamoyl group reduces to a methylene amine:
Conditions :
Ester Transposition
Transesterification replaces the acetyl group with other alcohols:
Conditions :
Comparative Reaction Analysis
Mechanistic Insights
Scientific Research Applications
Chemical Research Applications
1. Synthesis Intermediate
- Role : 4-(Phenylcarbamoyl)phenyl acetate serves as an intermediate in the synthesis of various organic compounds. It is frequently used in the preparation of more complex molecules due to its functional groups that allow for further chemical modifications.
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For example:
- Oxidation can yield quinones.
- Reduction can produce amines.
- Substitution allows for the introduction of nucleophiles like amines and alcohols.
2. Reagent in Chemical Reactions
- Applications : It is utilized as a reagent in various chemical reactions, facilitating the formation of new compounds through its reactive phenylcarbamoyl group.
Biological Research Applications
1. Antimicrobial and Antifungal Activities
- Studies : Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. In particular, certain substituted derivatives have shown promising activity against Mycobacterium tuberculosis and various fungal strains .
- Mechanism of Action : The biological effects are attributed to the compound's ability to inhibit specific enzymes or receptors within microbial cells, leading to their growth inhibition or death.
2. Pharmaceutical Development
- Drug Intermediates : The compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Its derivatives are explored for their efficacy against diseases such as tuberculosis and other infections .
- Case Studies : For instance, a series of salicylanilide acetates were synthesized from related compounds, demonstrating potent antifungal activities that could lead to new therapeutic agents .
Industrial Applications
1. Production of Specialty Chemicals
- Usage : In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its unique chemical structure allows it to be tailored for specific applications in material science.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Outcomes/Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Used in oxidation and reduction reactions |
| Biological Research | Antimicrobial and antifungal agent | Effective against Mycobacterium tuberculosis |
| Pharmaceutical Industry | Drug development and synthesis | Potential for new therapeutic agents |
| Industrial Chemistry | Production of specialty chemicals | Tailored for specific industrial applications |
Mechanism of Action
The mechanism of action of 4-(Phenylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of bacterial regulatory systems, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylcarbamoyl)phenyl acetate: shares structural similarities with other phenylcarbamoyl derivatives, such as 4-(phenylcarbamoyl)phenol and 4-(phenylcarbamoyl)benzoic acid.
Salicylanilide acetates: These compounds also possess phenylcarbamoyl groups and exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Biological Activity
4-(Phenylcarbamoyl)phenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
This compound features a phenyl group attached to a carbamoyl moiety, which is further linked to an acetate group. Its structure is significant in determining its biological activity, particularly its interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a crucial role in metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in cell signaling, influencing cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for this compound against different strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 0.125 - 8 |
| Staphylococcus aureus (MRSA) | 0.49 |
| Escherichia coli | >50 |
The compound showed particularly high susceptibility against drug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections .
Cytotoxicity Studies
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it possesses significant cytostatic activity with IC50 values below 10 µM for several cancer types. Table 2 summarizes the cytotoxicity results.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| HeLa (Cervical Cancer) | <10 |
| MCF-7 (Breast Cancer) | <10 |
These results indicate that the compound may selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various salicylanilide derivatives, including this compound, and evaluated their antibacterial activities. The results highlighted the compound's efficacy against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : The research explored how modifications in the phenylcarbamoyl group affected biological activity. Compounds with increased lipophilicity generally showed enhanced antimicrobial properties, suggesting that structural optimization could lead to more potent derivatives .
- Docking Studies : Computational docking studies revealed that this compound interacts favorably with active sites of target proteins involved in bacterial metabolism, providing insights into its mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Phenylcarbamoyl)phenyl acetate in academic laboratories?
- Methodology : The compound can be synthesized via the reaction of phenyl isocyanate with a phenyl acetate derivative under anhydrous conditions. A typical protocol involves using dichloromethane (DCM) as a solvent and triethylamine as a base to facilitate carbamate bond formation. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Ensure stoichiometric control of phenyl isocyanate to avoid side reactions. Temperature should be maintained at 0–5°C during exothermic steps to prevent decomposition.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the phenylcarbamoyl group (e.g., NH resonance at δ 7.8–8.2 ppm) and acetate moiety (δ 2.1–2.3 ppm for CH) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 284.1052 for CHNO) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–10) via gravimetric analysis. Stability is assessed under UV light, varying temperatures (4°C to 40°C), and humidity (20–80% RH) using accelerated degradation studies monitored by HPLC .
- Findings : The compound is highly soluble in DMSO (>50 mg/mL) but unstable in basic aqueous solutions (pH >9), undergoing hydrolysis to phenylcarbamic acid and acetic acid .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl, FeCl) or organocatalysts (e.g., DMAP) to enhance carbamate formation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, THF) for reaction kinetics.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and reaction time .
Q. What strategies resolve discrepancies in reported bioactivity data for phenylcarbamoyl derivatives?
- Methodology :
- Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives.
- Structural Confirmation : Ensure compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
- Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) across studies to identify structure-activity trends .
Q. How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?
- Methodology :
- Hammett Analysis : Measure reaction rates with para-substituted phenyl derivatives (e.g., –NO, –OCH) to calculate σ values and correlate with electronic effects.
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack .
Q. What computational approaches predict the interaction mechanisms of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., biotin carboxylase) with crystal structures (PDB ID: 3G8X) .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Arg194).
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
